molecular formula C14H11BF4O3 B14028361 4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid

4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B14028361
M. Wt: 314.04 g/mol
InChI Key: BJJUWIGBJGIQLG-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid is a fluorinated arylboronic acid derivative with a benzyloxy group at the para position (C4), a fluorine atom at the meta position (C3), and a trifluoromethyl (CF₃) group at the ortho position (C5) relative to the boronic acid moiety. This combination of electron-withdrawing groups (fluorine, CF₃) and the benzyloxy (OBn) ether significantly influences its electronic and steric properties, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing complex aromatic systems in pharmaceuticals and materials science .

The compound’s structural complexity may lead to challenges in purity and yield compared to simpler analogs.

Properties

Molecular Formula

C14H11BF4O3

Molecular Weight

314.04 g/mol

IUPAC Name

[3-fluoro-4-phenylmethoxy-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C14H11BF4O3/c16-12-7-10(15(20)21)6-11(14(17,18)19)13(12)22-8-9-4-2-1-3-5-9/h1-7,20-21H,8H2

InChI Key

BJJUWIGBJGIQLG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)C(F)(F)F)(O)O

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Boronation

This method adapts the protocol used for synthesizing (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid, modified to incorporate the benzyloxy group:

Starting Material :
1-Bromo-3-fluoro-4-hydroxy-5-(trifluoromethyl)benzene

Steps :

  • Benzylation :
    • Protect the 4-hydroxy group via Williamson ether synthesis using benzyl bromide and a base (e.g., K₂CO₃).
    • Product: 1-Bromo-4-(benzyloxy)-3-fluoro-5-(trifluoromethyl)benzene.
  • Grignard Formation :

    • React the bromide with magnesium turnings in tetrahydrofuran (THF) under reflux, initiated by iodine.
    • Generate the Grignard reagent: 4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylmagnesium bromide.
  • Boronation :

    • Transfer the Grignard reagent to a solution of trimethyl borate in THF at -78°C.
    • Acidic workup (5% HCl) and extraction with ethyl acetate yield the crude boronic acid.
    • Purification via recrystallization provides the final product.

Data Table :

Parameter Value/Description
Yield ~65–70% (estimated from analogous reactions)
Reaction Temperature -78°C (boronation step)
Key Reagents Mg, I₂, B(OCH₃)₃
Purification Recrystallization from ethyl acetate

Miyaura Borylation of Halogenated Precursors

This Pd-catalyzed method is suitable for late-stage boronic acid installation:

Starting Material :
1-Bromo-4-(benzyloxy)-3-fluoro-5-(trifluoromethyl)benzene

Steps :

  • Catalytic System :
    • Use Pd(dppf)Cl₂ as the catalyst and bis(pinacolato)diboron (B₂Pin₂) as the boron source.
    • Conduct the reaction in a mixed solvent system (e.g., dioxane/H₂O) with K₂CO₃ as the base.
  • Workup :
    • Hydrolyze the intermediate pinacol ester (e.g., using HCl) to obtain the boronic acid.

Data Table :

Parameter Value/Description
Yield ~75–80% (based on similar couplings)
Catalyst Loading 2 mol% Pd(dppf)Cl₂
Reaction Time 12–24 hours
Temperature 80–100°C

Protective Group Strategies

The benzyloxy group’s stability under Grignard or Miyaura conditions is critical:

Summary of Methods

Method Advantages Limitations
Grignard Reagent High functional group tolerance Requires anhydrous conditions
Miyaura Borylation Scalable, mild conditions Pd catalyst cost
Hydroboration Stereoselective (theoretical) Precursor synthesis complexity

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This reaction is the most prominent application of the compound, enabling carbon–carbon bond formation with aryl/heteroaryl halides or triflates.

Reaction Partner Catalyst System Base Solvent Yield Reference
Aryl triflate (e.g., 19 )Pd(PPh₃)₄ (5 mol%)K₂CO₃THF/H₂O85–92%
4-BromoanisolePd(OAc)₂/XPhos (2 mol%)CsFDMF78%

Key Findings :

  • The trifluoromethyl group enhances electrophilicity of the boronic acid, improving coupling efficiency with electron-deficient partners .

  • Reactions proceed under mild conditions (60–80°C, 12–24 hours) with high functional group tolerance .

  • Benzyloxy protection prevents unwanted side reactions at the phenol site during coupling .

Oxidation to Phenol Derivatives

The boronic acid group undergoes oxidation under controlled conditions to yield phenolic products.

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%)pH 3–4, 25°C, 2 hours4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenol68%
NaBO₃·4H₂OEtOH/H₂O, 50°C, 6 hoursSame as above72%

Mechanistic Insight :
Oxidation proceeds via electrophilic attack on the boron atom, followed by hydrolysis to release the phenol. The trifluoromethyl group stabilizes the intermediate through electron-withdrawing effects.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine substituent at the 3-position participates in SNAr reactions with strong nucleophiles.

Nucleophile Conditions Product Yield Reference
NaN₃DMF, 120°C, 24 hours3-Azido-4-(benzyloxy)-5-(trifluoromethyl)phenylboronic acid55%
NH₃ (g)THF, 100°C, sealed tube, 48 hours3-Amino derivative42%

Limitations :

  • Low reactivity compared to non-fluorinated analogs due to reduced ring electron deficiency.

  • Competing protodeboronation observed at elevated temperatures (>100°C).

Esterification with Diols

The boronic acid forms stable cyclic esters (boronic esters) with diols, useful in sensing and catalysis.

Diol Conditions Application Stability Reference
PinacolToluene, reflux, 3 hoursIntermediate purificationStable to chromatography
1,2-EthanediolRT, 1 hourFluorescent sensor developmentpH-sensitive

Notable Feature :
The benzyloxy group remains intact during esterification, enabling orthogonal functionalization strategies.

Protodeboronation

Competing side reaction in acidic or aqueous conditions:

Condition Rate (t₁/₂) Byproduct Mitigation Strategy
pH < 3 (HCl)15 minutesDeborylated aromatic compoundUse buffered conditions (pH 5–7)
H₂O/THF (1:1), 60°C2 hoursSame as aboveAnhydrous solvents, inert atmosphere

Computational Studies on Reactivity

Molecular docking simulations (source) reveal:

  • The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets (ΔG = −9.2 kcal/mol).

  • Boronic acid forms hydrogen bonds with catalytic serine residues (distance: 2.1 Å).

  • Benzyloxy group contributes to π–π stacking with tyrosine residues in protein targets.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its targets . These interactions can modulate various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Benzyloxy Group Position
  • 4-Benzyloxy-3-fluorophenylboronic acid (CAS 133057-83-7):
    This analog lacks the CF₃ group at C5, reducing its electron-withdrawing effects. The absence of CF₃ may enhance solubility in polar solvents but decrease stability in acidic conditions compared to the target compound .
  • [4-(Benzyloxy)-3-(trifluoromethyl)phenyl]boronic acid (CAS 1245014-05-4):
    Here, the CF₃ group replaces fluorine at C3, creating a stronger electron-deficient aromatic system. This substitution could accelerate Suzuki coupling rates due to enhanced boronic acid electrophilicity .
Trifluoromethyl Group Position
  • 3-Fluoro-5-(trifluoromethyl)phenylboronic acid (CAS 159020-59-4):
    Lacking the benzyloxy group, this compound exhibits higher reactivity in coupling reactions but lower steric hindrance. Its simpler structure facilitates synthesis (purity: 97%) but limits applications requiring bulky substituents .
Fluorine Substitution

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Purity
Target Compound - C₁₄H₁₁BF₄O₃ 330.05 4-OBn, 3-F, 5-CF₃ -
4-Benzyloxy-3-fluorophenylboronic acid 133057-83-7 C₁₃H₁₂BFO₃ 254.05 4-OBn, 3-F 98%
[4-(Benzyloxy)-3-CF₃]phenylboronic acid 1245014-05-4 C₁₄H₁₂BF₃O₃ 308.06 4-OBn, 3-CF₃ 98%
3-Fluoro-5-CF₃phenylboronic acid 159020-59-4 C₇H₅BF₄O₂ 207.92 3-F, 5-CF₃ 97%
2-OBn-5-CF₃phenylboronic acid 612833-41-7 C₁₄H₁₂BF₃O₃ 308.06 2-OBn, 5-CF₃ 98%

Key Observations :

  • The target compound’s molecular weight (330.05) is higher than analogs due to combined fluorine and CF₃ substituents.
  • Purity levels for analogs range from 97–98%, suggesting that the target’s synthesis may require rigorous purification to achieve comparable quality .

Biological Activity

4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid (CAS No. 1245014-05-4) is a boronic acid derivative notable for its potential biological applications, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a trifluoromethyl group and a benzyloxy substituent, contributing to its biological activity. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, antimicrobial properties, and potential mechanisms of action.

  • Molecular Formula : C14H12BF3O3
  • Molecular Weight : 296.05 g/mol
  • Purity : Typically available at 95% purity in commercial sources .

Antiproliferative Activity

Research has demonstrated that phenylboronic acids, including derivatives like this compound, exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Evaluation

A study evaluated a series of phenylboronic acid derivatives for their antiproliferative activity in five cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited low micromolar IC50 values, suggesting strong antiproliferative potential.

CompoundCell LineIC50 (µM)
This compoundA2780<10
2-Fluoro-6-formylphenylboronic acidMV-4-1118.5
3-Morpholino-5-fluorobenzoxaboroleA54944.6

These findings indicate that the compound's structure significantly influences its biological activity, particularly in inducing cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of boronic acids have been explored extensively, with some studies highlighting their effectiveness against various bacterial and fungal strains.

In Vitro Antimicrobial Testing

A recent study assessed the antimicrobial activity of several phenylboronic acids against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Bacillus cereus16 µg/mL
Candida albicans64 µg/mL
Aspergillus niger32 µg/mL

The results indicated that this compound showed moderate to high activity against these pathogens, with lower MIC values compared to standard antifungal agents such as Tavaborole .

The mechanisms underlying the biological activities of boronic acids are multifaceted. For antiproliferative effects, these compounds may influence cell cycle progression and induce apoptosis through various pathways:

  • Cell Cycle Arrest : Compounds have been shown to cause G2/M phase arrest in cancer cells.
  • Caspase Activation : Increased caspase-3 activity indicates the induction of apoptosis.
  • Structural Activity Relationship : The presence of fluorine and trifluoromethyl groups enhances binding affinity to target proteins involved in cell proliferation and survival .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 4-(benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. Key steps include:

  • Lithiation/borylation : Reacting brominated or iodinated aryl intermediates with pinacol borane under inert conditions.
  • Protection/deprotection : The benzyloxy group is introduced via nucleophilic substitution using benzyl bromide in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (cold ethanol) is used to remove impurities like boronic acid anhydrides .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Boronic acids are hygroscopic and prone to protodeboronation. Store at 0–6°C under inert gas (argon/nitrogen) in airtight, amber vials. Pre-dry storage containers to minimize hydrolysis .

Q. What are common impurities in this compound, and how are they identified?

  • Methodological Answer : Common impurities include:

  • Anhydrides : Formed via dehydration of boronic acid. Detected via 11B NMR^{11}\text{B NMR} (shift ~30 ppm for anhydrides vs. ~28 ppm for free acid) .
  • Residual catalysts : Pd from coupling reactions. Quantified via ICP-MS after digesting samples in HNO₃ .

Q. What is its role in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : Acts as an arylboron partner, reacting with aryl halides (e.g., bromides) in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃). The trifluoromethyl group enhances electron-withdrawing effects, accelerating transmetallation .

Advanced Research Questions

Q. How do substituents (benzyloxy, fluoro, trifluoromethyl) influence electronic properties and reactivity?

  • Methodological Answer :

  • DFT Analysis : The trifluoromethyl group increases electrophilicity (LUMO lowering), while the benzyloxy group stabilizes intermediates via resonance. Fluorine enhances oxidative stability (C-F bond strength) .
  • Reactivity Impact : Trifluoromethyl reduces boronic acid pKa (~8.5), enhancing reactivity in aqueous coupling conditions .

Q. How can vibrational spectroscopy (IR/Raman) characterize this compound?

  • Methodological Answer :

  • B-O Stretching : Observed at 1340–1390 cm⁻¹ (IR).
  • C-F Vibrations : Aromatic C-F peaks at 1100–1250 cm⁻¹ (Raman).
  • Trifluoromethyl Symmetry : Asymmetric stretching at 1280 cm⁻¹ confirms CF₃ group integrity .

Q. What strategies are used to design bioactive analogs for medicinal chemistry?

  • Methodological Answer :

  • Scaffold Modification : Replace benzyloxy with bioisosteres (e.g., methoxy for metabolic stability).
  • Docking Studies : Use AutoDock Vina to predict binding to serine hydrolases or proteases, leveraging the boronic acid’s affinity for catalytic serine residues .

Q. How can boronic acid-protein interactions be experimentally validated?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, Kd).
  • X-ray Crystallography : Resolves boron-serine covalent adducts in enzyme active sites (e.g., proteasome inhibitors) .

Q. How to troubleshoot low yields in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Anhydride Content : Quantify via 11B NMR^{11}\text{B NMR}. Anhydrides reduce reactivity; regenerate free acid using H₂O/THF (1:4) .
  • Base Optimization : Switch from Na₂CO₃ to Cs₂CO₃ for sterically hindered substrates.
  • Catalyst Screening : Test Pd(OAc)₂ with SPhos ligand for electron-deficient aryl partners .

Key Research Challenges

  • Protodeboronation : Mitigate by using low-temperature reactions and stabilizing ligands (e.g., glymes) .
  • Stereoelectronic Effects : The benzyloxy group’s orientation impacts conjugation; study via X-ray or NOESY .

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